6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a superior building block for kinase inhibitor programs. The C6-iodo group undergoes faster oxidative addition with Pd(0) than bromo/chloro analogs, enabling milder Suzuki-Miyaura and Sonogashira couplings with higher yields. Orthogonal reactivity at C2 and C4 allows sequential diversification for SAR exploration around the ATP-binding hinge motif. N7-methylation enhances stability and modulates electronic properties vs. unprotected analogs. Backed by an optimized one-pot synthesis (78% yield) that reduces cost-of-goods for multi-gram to kilogram scale-up.

Molecular Formula C7H6IN3
Molecular Weight 259.05 g/mol
CAS No. 1638763-31-1
Cat. No. B3323437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS1638763-31-1
Molecular FormulaC7H6IN3
Molecular Weight259.05 g/mol
Structural Identifiers
SMILESCN1C(=CC2=CN=CN=C21)I
InChIInChI=1S/C7H6IN3/c1-11-6(8)2-5-3-9-4-10-7(5)11/h2-4H,1H3
InChIKeyBHDVEZMOOPOMRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638763-31-1): A Strategic C6-Iodinated Heterocyclic Building Block for Cross-Coupling-Driven Drug Discovery


6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638763-31-1) is a heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) family, characterized by an iodine atom at the C6 position and a methyl group at the N7 position . This substitution pattern confers distinct physicochemical properties, including a molecular weight of 259.05 g/mol, a calculated XLogP3 of 1.3, and a topological polar surface area (TPSA) of 30.7 Ų . Commercially available at purities typically ≥97% (HPLC) [1], the compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds via palladium-catalyzed cross-coupling reactions at the C6 position .

Why 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638763-31-1) Cannot Be Replaced by Its 6-Bromo or 5-Iodo Isomers in Sequential Functionalization Strategies


Generic substitution among halogenated pyrrolo[2,3-d]pyrimidine isomers is not feasible due to pronounced differences in cross-coupling reactivity, regioselectivity, and downstream physicochemical properties. The C6-iodo group in 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine exhibits significantly higher oxidative addition rates with Pd(0) catalysts compared to C6-bromo or C6-chloro analogs [1], enabling milder reaction conditions and higher yields in Suzuki-Miyaura and Sonogashira couplings . Furthermore, the 6-iodo substitution is orthogonal to functionalization at the C2 and C4 positions, which is critical for generating diverse kinase inhibitor libraries, whereas the 5-iodo isomer (CAS 1638763-56-0) presents a different regiochemical handle that alters the geometry of the final extended π-system . The N7-methyl group further enhances stability and modulates the electronic properties of the scaffold, distinguishing it from N7-unsubstituted or N7-protected analogs [2].

Quantitative Differentiation of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638763-31-1) Against In-Class Comparators


Superior Synthetic Yield in One-Pot Cyclization/Iodination Compared to Traditional Multi-Step Routes

A recently reported one-pot cyclization and iodination sequence for 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine achieved an overall yield of 78%, addressing previous challenges in large-scale production [1]. In contrast, traditional stepwise syntheses of analogous 6-halo-7-methylpyrrolo[2,3-d]pyrimidines often require multiple purification steps and report lower cumulative yields, typically ranging from 40–60% [2]. This 18–38 percentage point improvement in yield directly reduces the cost-per-gram for procurement and accelerates library synthesis timelines.

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Distinct Lipophilicity (XLogP3) and Physicochemical Profile Versus 4-Chloro-6-iodo and 2,4-Dichloro-6-iodo Analogs

The computed XLogP3 value for 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is 1.3 . This value is significantly lower than that of its 4-chloro-6-iodo-7-methyl analog (XLogP3 = 2.3) and its 2-chloro-6-iodo-7-methyl analog (XLogP3 = 2.3) [1], representing a >1.0 log unit difference in predicted lipophilicity. The target compound's lower lipophilicity and TPSA of 30.7 Ų are more aligned with optimal drug-like property guidelines (Lipinski's Rule of Five) for CNS and oral bioavailability, making it a preferred starting scaffold for lead optimization programs where controlling LogP is critical.

Medicinal Chemistry ADME Prediction Lead Optimization

Validated Cross-Coupling Utility: Enabling Diverse C6-Functionalization for Kinase Inhibitor Synthesis

The C6-iodo substituent in pyrrolo[2,3-d]pyrimidines is a validated handle for high-yielding Suzuki-Miyaura and Negishi cross-coupling reactions, enabling the construction of complex polyaryl architectures common in kinase inhibitors [1]. For example, the related building block 4-chloro-6-iodo-pyrrolo[2,3-d]pyrimidine has been used to synthesize CSF1R inhibitors via Negishi and Suzuki-Miyaura couplings in high yields, with the parent compound demonstrating preferential binding to the autoinhibited form of CSF1R [1]. In contrast, 6-bromo or 6-chloro analogs often require harsher conditions or result in lower yields for the same transformations [2]. The N7-methyl group in the target compound further stabilizes the scaffold during these reactions compared to N7-unsubstituted analogs .

Kinase Inhibitor Cross-Coupling Library Synthesis

Optimal Research and Procurement Scenarios for 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638763-31-1)


Kinase Inhibitor Library Synthesis via Sequential C6 and C4 Functionalization

Procure 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine for constructing focused kinase inhibitor libraries. The C6-iodo group serves as a primary handle for Suzuki-Miyaura or Sonogashira cross-coupling to introduce diverse aryl or alkynyl moieties, while the C4 position remains available for orthogonal functionalization (e.g., nucleophilic aromatic substitution or additional cross-coupling) . This sequential diversification strategy, validated in the synthesis of CSF1R and HPK1 inhibitors [1], enables rapid SAR exploration around the pyrrolo[2,3-d]pyrimidine hinge-binding motif common to many ATP-competitive kinase inhibitors.

Synthesis of 6-Substituted Antifolates for Targeted Cancer Therapy

Utilize 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate for synthesizing 6-substituted pyrrolo[2,3-d]pyrimidine antifolates. The C6-iodo group allows for the installation of various aryl, heteroaryl, or alkyl side chains via cross-coupling . SAR studies on related 6-substituted pyrrolo[2,3-d]pyrimidines have identified analogs with potent inhibition (IC50 <1 nM) of folate receptor α-expressing tumor cells and glycinamide ribonucleotide formyltransferase (GARFTase) in de novo purine biosynthesis [1]. The lower XLogP3 of the target scaffold (1.3) compared to chlorinated analogs may offer a more favorable starting point for optimizing drug-like properties in this series [2].

Large-Scale Synthesis of Advanced Intermediates Enabled by Improved Process Yields

For process chemistry and CRO applications requiring multi-gram to kilogram quantities, 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine offers a cost advantage due to the reported 78% yield from an optimized one-pot cyclization/iodination protocol . This 18–38 percentage point yield improvement over traditional stepwise syntheses directly reduces the cost of goods and shortens production timelines for advanced intermediates [1]. Procure this compound when scaling up synthetic routes to pyrrolo[2,3-d]pyrimidine-based clinical candidates or when preparing large compound libraries for high-throughput screening.

Quote Request

Request a Quote for 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.